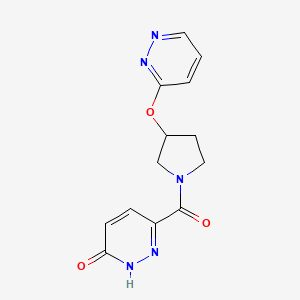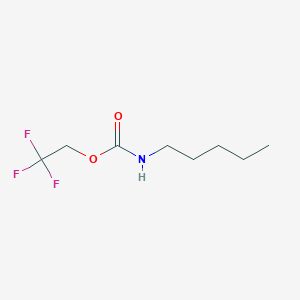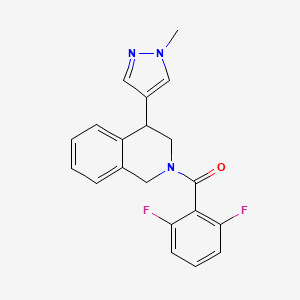![molecular formula C15H18N2OS2 B3014513 N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide CAS No. 1258753-58-0](/img/structure/B3014513.png)
N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTM belongs to the class of thiol-containing compounds, which have been found to possess various biological activities. In
作用机制
The mechanism of action of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide is not fully understood. However, studies have suggested that it may exert its therapeutic effects through various pathways, including the inhibition of enzymes involved in cell proliferation and the induction of apoptosis in cancer cells. This compound has also been found to modulate the immune system and reduce inflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its antioxidant properties. This compound has also been found to inhibit the expression of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes, which may contribute to its anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide in lab experiments is its broad spectrum of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, this compound has been found to have low toxicity and high stability, making it a safe and reliable compound for use in lab experiments. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for some research groups.
未来方向
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Additionally, this compound may have potential applications in the treatment of inflammatory and oxidative stress-related diseases, and further studies are needed to explore these potential therapeutic applications. Finally, the synthesis of this compound may be optimized to improve its yield and availability for research purposes.
合成方法
The synthesis of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide involves several steps, including the reaction of 3-mercapto-1-propanesulfonic acid with ethyl chloroacetate to form 3-(ethylthio)propanesulfonic acid, which is then reacted with 4-chlorobenzoyl chloride to yield N-(4-chlorobenzoyl)-3-(ethylthio)propanesulfonic acid. The final step involves the reaction of N-(4-chlorobenzoyl)-3-(ethylthio)propanesulfonic acid with sodium cyanide to form this compound.
科学研究应用
N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. This compound has also been shown to possess anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(ethylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-2-19-9-12-3-5-13(6-4-12)14(18)17-15(10-16)7-8-20-11-15/h3-6H,2,7-9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZFEQZFLOFTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3014430.png)
![N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3014431.png)

![N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B3014433.png)

![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3014436.png)
![methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B3014437.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3014440.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3014441.png)
![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)
![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)